Cas no 1439-36-7 ((Acetylmethylene)triphenylphosphorane)

1439-36-7 structure
Nombre del producto:(Acetylmethylene)triphenylphosphorane
Número CAS:1439-36-7
MF:C21H19OP
Megavatios:318.348726511002
MDL:MFCD00008774
CID:83672
PubChem ID:15038
(Acetylmethylene)triphenylphosphorane Propiedades químicas y físicas
Nombre e identificación
-
- 1-(Triphenylphosphoranylidene)propan-2-one
- 1-(Triphenylphosphoranylidene)-2-propanone
- (Acetylmethylene)triphenylphosphorane
- 1-Triphenylphosphoranylidene-2-propanone
- 1-(triphenyl-λ5-phosphanylidene)propan-2-one
- (2-Oxopropylidene)triphenylphosphorane
- Methyl (triphenylphosphoranylidene)methyl ketone
- NSC 407394
- acetylmethylenetriphenylphosphorane
- 1-(Triphenylphosphoranylidene)acetone
- 2-Propanone, 1-(triphenylphosphoranylidene)-
- (Acetonylidenetriphenyl)phosphorane
- (Acetylmethylene)triphenylphosphine
- (Triphenylacetylmethylene)phosphorane
- 2-Propanone, (triphenylphosphoranylidene)-
- Triphenylphosphoranylidene-2-propanone
- Acetylmethylene-triphenylphosphorane
- 2-PROPANONE, TRI
-
- MDL: MFCD00008774
- Renchi: 1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3
- Clave inchi: KAANTNXREIRLCT-UHFFFAOYSA-N
- Sonrisas: P(=C([H])C(C([H])([H])[H])=O)(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- Brn: 750077
Atributos calculados
- Calidad precisa: 318.11700
- Masa isotópica única: 318.117352
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 4
- Complejidad: 383
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.6
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Superficie del Polo topológico: 17.1
Propiedades experimentales
- Color / forma: White powder.
- Denso: 1.14
- Punto de fusión: 203-205 °C (lit.)
- Punto de ebullición: 478.5°C at 760 mmHg
- Punto de inflamación: 243.2℃
- índice de refracción: 1.61
- Disolución: Soluble in chloroform. Slightly soluble in methanol.
- Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 26.88000
- Logp: 3.37170
- Sensibilidad: Air Sensitive
- Disolución: Not determined
(Acetylmethylene)triphenylphosphorane Información de Seguridad
- Instrucciones de peligro: H315-H319-H335
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36/37/38
- Instrucciones de Seguridad: S22-S24/25
- Rtecs:UC3900000
- Términos de riesgo:R22; R36/37/38
- Período de Seguridad:S24/25
- Condiciones de almacenamiento:Inert atmosphere,Room Temperature
(Acetylmethylene)triphenylphosphorane PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A259642-10g |
1-(Triphenylphosphoranylidene)propan-2-one |
1439-36-7 | 98% | 10g |
$6.0 | 2025-02-21 | |
Enamine | EN300-102571-5.0g |
1-(triphenyl-lambda5-phosphanylidene)propan-2-one |
1439-36-7 | 94% | 5g |
$29.0 | 2023-06-10 | |
Enamine | EN300-102571-50.0g |
1-(triphenyl-lambda5-phosphanylidene)propan-2-one |
1439-36-7 | 94% | 50g |
$115.0 | 2023-06-10 | |
Enamine | EN300-102571-0.1g |
1-(triphenyl-lambda5-phosphanylidene)propan-2-one |
1439-36-7 | 94% | 0.1g |
$19.0 | 2023-10-28 | |
Enamine | EN300-102571-0.5g |
1-(triphenyl-lambda5-phosphanylidene)propan-2-one |
1439-36-7 | 94% | 0.5g |
$21.0 | 2023-10-28 | |
Enamine | EN300-102571-10.0g |
1-(triphenyl-lambda5-phosphanylidene)propan-2-one |
1439-36-7 | 94% | 10g |
$38.0 | 2023-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T821419-1g |
1-Triphenylphosphoranylidene-2-propanone |
1439-36-7 | 98% | 1g |
¥33.00 | 2022-10-10 | |
Apollo Scientific | OR10666-100g |
(Triphenylphosphoranylidene)acetone |
1439-36-7 | 98% | 100g |
£77.00 | 2023-08-31 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11410-250g |
(Acetylmethylene)triphenylphosphorane, 99% |
1439-36-7 | 99% | 250g |
¥8524.00 | 2023-02-26 | |
BAI LING WEI Technology Co., Ltd. | 215714-5g |
1-(Triphenylphosphoranylidene)propan-2-one |
1439-36-7 | 95% | 5g |
¥ 220 | 2022-04-26 |
(Acetylmethylene)triphenylphosphorane Literatura relevante
-
1. Enzymatic cascades for the stereo-complementary epimerisation of in situ generated epoxy alcoholsYu-Chang Liu,Chao Guo,Yan Liu,Hai-Bo Wang,Zhong-Liu Wu Org. Biomol. Chem. 2017 15 2562
-
Jared L. Freeman,Margaret A. Brimble,Daniel P. Furkert Org. Chem. Front. 2019 6 2954
-
Rodney A. Fernandes,Pullaiah Kattanguru,Venkati Bethi RSC Adv. 2014 4 14507
-
Jo?o P. A. Souza,Pamela T. Bandeira,Jan Bergmann,Paulo H. G. Zarbin Nat. Prod. Rep. 2023 40 866
-
Bor-Cherng Hong,Che-Sheng Hsu,Gene-Hsiang Lee Chem. Commun. 2012 48 2385
1439-36-7 ((Acetylmethylene)triphenylphosphorane) Productos relacionados
- 1339360-81-4(3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine)
- 2229582-65-2(1-(4-bromo-2-nitrophenyl)-2-chloroethan-1-ol)
- 159878-02-1((2S,3R)-3-Carbobenzyloxyamino-1-chloro-4-phenylthio-butan-2-ol)
- 1806626-67-4(Ethyl 3-(3-chloropropanoyl)-5-ethoxybenzoate)
- 1220035-81-3(3-(3,5-Dimethoxybenzyl)piperidine)
- 393568-39-3(5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide)
- 2418715-24-7((9H-fluoren-9-yl)methyl 4-{3-[(tert-butoxy)carbonyl]-5-formylphenyl}piperazine-1-carboxylate)
- 1783448-76-9(4-Pyrimidinamine, 2-ethyl-N,5-dimethyl-)
- 1805249-65-3(2-Bromo-3-cyano-4-(trifluoromethoxy)benzoic acid)
- 1097832-10-4(2-[3-(2-phenylethenesulfonamido)propanamido]-N-propylpropanamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1439-36-7)(Acetylmethylene)triphenylphosphorane

Pureza:99%
Cantidad:250g
Precio ($):327.0